Cas no 1807299-59-7 (4-Fluoro-5-methylpicolinonitrile)

4-Fluoro-5-methylpicolinonitrile 化学的及び物理的性質
名前と識別子
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- 4-Fluoro-5-methylpicolinonitrile
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- インチ: 1S/C7H5FN2/c1-5-4-10-6(3-9)2-7(5)8/h2,4H,1H3
- InChIKey: PHTQIHHSCLUCRT-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C#N)N=CC=1C
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 160
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 36.7
4-Fluoro-5-methylpicolinonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029008844-1g |
4-Fluoro-5-methylpicolinonitrile |
1807299-59-7 | 95% | 1g |
$3097.65 | 2023-09-02 | |
Alichem | A029008844-250mg |
4-Fluoro-5-methylpicolinonitrile |
1807299-59-7 | 95% | 250mg |
$989.80 | 2023-09-02 |
4-Fluoro-5-methylpicolinonitrile 関連文献
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2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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4. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Wanchun Xiang,Anna Gu,Xiaowei Hu,Ibrahim Amiinu Saana,Xiujian Zhao New J. Chem., 2018,42, 11715-11723
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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4-Fluoro-5-methylpicolinonitrileに関する追加情報
Introduction to 4-Fluoro-5-methylpicolinonitrile (CAS No. 1807299-59-7)
4-Fluoro-5-methylpicolinonitrile, identified by the Chemical Abstracts Service registry number CAS No. 1807299-59-7, is a fluorinated heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the picolinonitrile family, characterized by a pyridine ring substituted with a nitrile group and various functional groups. The presence of both fluoro and methyl substituents in its structure imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of various bioactive molecules.
The< strong>fluoromoiety in 4-Fluoro-5-methylpicolinonitrile is particularly noteworthy due to its ability to modulate the pharmacokinetic and pharmacodynamic properties of attached molecules. Fluorine atoms are known to enhance metabolic stability, improve lipophilicity, and increase binding affinity to biological targets. These attributes have made fluorinated compounds increasingly popular in drug discovery and development over the past few decades. The incorporation of fluorine into pharmaceuticals has been associated with the creation of more potent and selective drugs, such as antiviral, anticancer, and anti-inflammatory agents.
In recent years, there has been a surge in research focused on developing novel fluorinated picolinonitriles as potential therapeutic agents. The< strong>methylgroup in 4-Fluoro-5-methylpicolinonitrile further influences its reactivity and functionality, enabling diverse chemical modifications that can be tailored for specific biological applications. This compound has been explored as a precursor in the synthesis of kinase inhibitors, which are critical in targeting various forms of cancer and inflammatory diseases.
One of the most compelling aspects of 4-Fluoro-5-methylpicolinonitrile is its role in medicinal chemistry as a building block for more complex molecules. Researchers have leveraged its structural framework to develop inhibitors of enzymes involved in metabolic pathways relevant to diabetes and obesity. For instance, studies have demonstrated that derivatives of this compound can modulate the activity of enzymes such as acetyl-CoA carboxylase, thereby influencing lipid metabolism. Such findings highlight the compound's potential as a lead candidate for further drug development.
The< strong>fluoro-substituted picolinonitriles have also shown promise in the field of antiviral research. The electron-withdrawing nature of the nitrile group combined with the electron-donating effect of the< strong>methylgroup creates a delicate balance that can enhance interactions with viral proteases and polymerases. Recent publications have reported the use of 4-Fluoro-5-methylpicolinonitrile derivatives in developing inhibitors against RNA viruses, including those responsible for human diseases such as influenza and hepatitis C. These studies underscore the compound's versatility and its potential to contribute to antiviral strategies.
Beyond its applications in drug development, 4-Fluoro-5-methylpicolinonitrile has found utility in materials science and agrochemicals. The unique electronic properties conferred by the< strong>fluoroand< strong>methylgroups make it a valuable component in designing advanced materials with enhanced optical and electronic characteristics. Additionally, fluorinated compounds are increasingly being used in crop protection chemicals due to their improved stability and efficacy against pests and pathogens.
The synthesis of 4-Fluoro-5-methylpicolinonitrile typically involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including cross-coupling reactions and transition metal catalysis, have been employed to introduce the desired substituents onto the picolinonitrile backbone. These synthetic approaches not only highlight the compound's complexity but also showcase the ingenuity of modern organic chemistry in constructing complex molecular architectures.
In conclusion, 4-Fluoro-5-methylpicolinonitrile (CAS No. 1807299-59-7) is a multifaceted compound with significant potential across multiple domains of chemical research. Its unique structural features, particularly the presence of both< strong>fluoroand< strong>methylsubstituents, make it an invaluable intermediate for synthesizing bioactive molecules with tailored properties. As research continues to uncover new applications for this compound, its importance in pharmaceuticals, materials science, and agrochemicals is likely to grow even further.
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